

A Comparative Guide to the Cross-Reactivity of [Leu144,Arg147]-PLP (139-151)

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Compound of Interest

Compound Name: [Leu144,Arg147]-PLP (139-151)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the altered peptide ligand **[Leu144,Arg147]-PLP (139-151)** with the native proteolipid protein (PLP) peptide (139-151) and other analogs. This document summarizes key experimental findings on their immunological properties, focusing on cross-reactivity, T-cell activation, and cytokine production, to inform research and development in autoimmune diseases, particularly Experimental Autoimmune Encephalomyelitis (EAE), a model for Multiple Sclerosis.

Executive Summary

[Leu144,Arg147]-PLP (139-151) is a synthetic analog of the native PLP (139-151) peptide, with substitutions at two key T-cell receptor (TCR) contact residues: Tryptophan (W) at position 144 is replaced by Leucine (L), and Histidine (H) at position 147 is replaced by Arginine (R)[1]. These modifications classify it as a T-cell receptor (TCR) antagonist[2]. In vitro, it has been shown to suppress the activation of encephalitogenic Th1 clones[3]. However, its in vivo effects are more complex, leading to the induction of regulatory T-cells and a shift in the cytokine profile towards a Th2-like response[3]. This immunomodulatory activity results in the postponement of EAE onset when used as a pre-immunization agent[3].

Data Presentation: Comparative Immunological Profile

The following tables summarize the available quantitative and qualitative data comparing **[Leu144,Arg147]-PLP (139-151)** with the native PLP (139-151) and other relevant peptide analogs.

Table 1: T-Cell Proliferation and Cross-Reactivity

Peptide	T-Cell Proliferation Response	Cross-Reactivity with Native PLP (139-151)	Reference
[Leu144,Arg147]-PLP (139-151)	Induces proliferation of specific T-cell clones.	T-cell clones raised against this peptide are cross-reactive with the native PLP (139-151) peptide.	[1]
Native PLP (139-151)	Induces strong proliferative responses in T-cells primed to the native peptide.	-	[4]
[Y144]-PLP (139-151)	Ablated ability to induce proliferative responses in T-cells primed to the native peptide.	Suboptimally reactivates pre-primed T-cells for adoptive EAE transfer.	[4]
[K146]-PLP (139-151)	Ablated ability to induce proliferative responses in T-cells primed to the native peptide.	Suboptimally reactivates pre-primed T-cells for adoptive EAE transfer.	[4]
Cyclic PLP (139-151)	2.5-fold lower stimulatory potential compared to linear PLP (139-151).	-	

Table 2: Cytokine Production Profile

Peptide	IFN- γ	IL-4	IL-10	TGF- β	TNF- α	Reference
[Leu144,Arg147]-PLP (139-151)	Low to undetectable	High levels	Produced by cross-reactive T-cell clones	Higher mRNA levels in CNS	Lower mRNA levels in CNS	[1][5]
Native PLP (139-151)	Induces IFN- γ -secreting Th1 cells	Low to undetectable	Low to undetectable	Low levels in CNS	High levels in CNS	[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

T-Cell Proliferation Assay (based on [3H]-Thymidine Incorporation)

- Cell Preparation: Isolate splenocytes or lymph node cells from immunized mice.
- Cell Culture: Plate 5×10^5 cells per well in a 96-well plate in complete RPMI medium.
- Peptide Stimulation: Add varying concentrations of the test peptides (e.g., **[Leu144,Arg147]-PLP (139-151)**, native PLP (139-151)) to the wells. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
- Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Radiolabeling: Add 1 μ Ci of [3H]-Thymidine to each well and incubate for an additional 18 hours.
- Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-Thymidine using a liquid scintillation counter.

- **Data Analysis:** Express results as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.

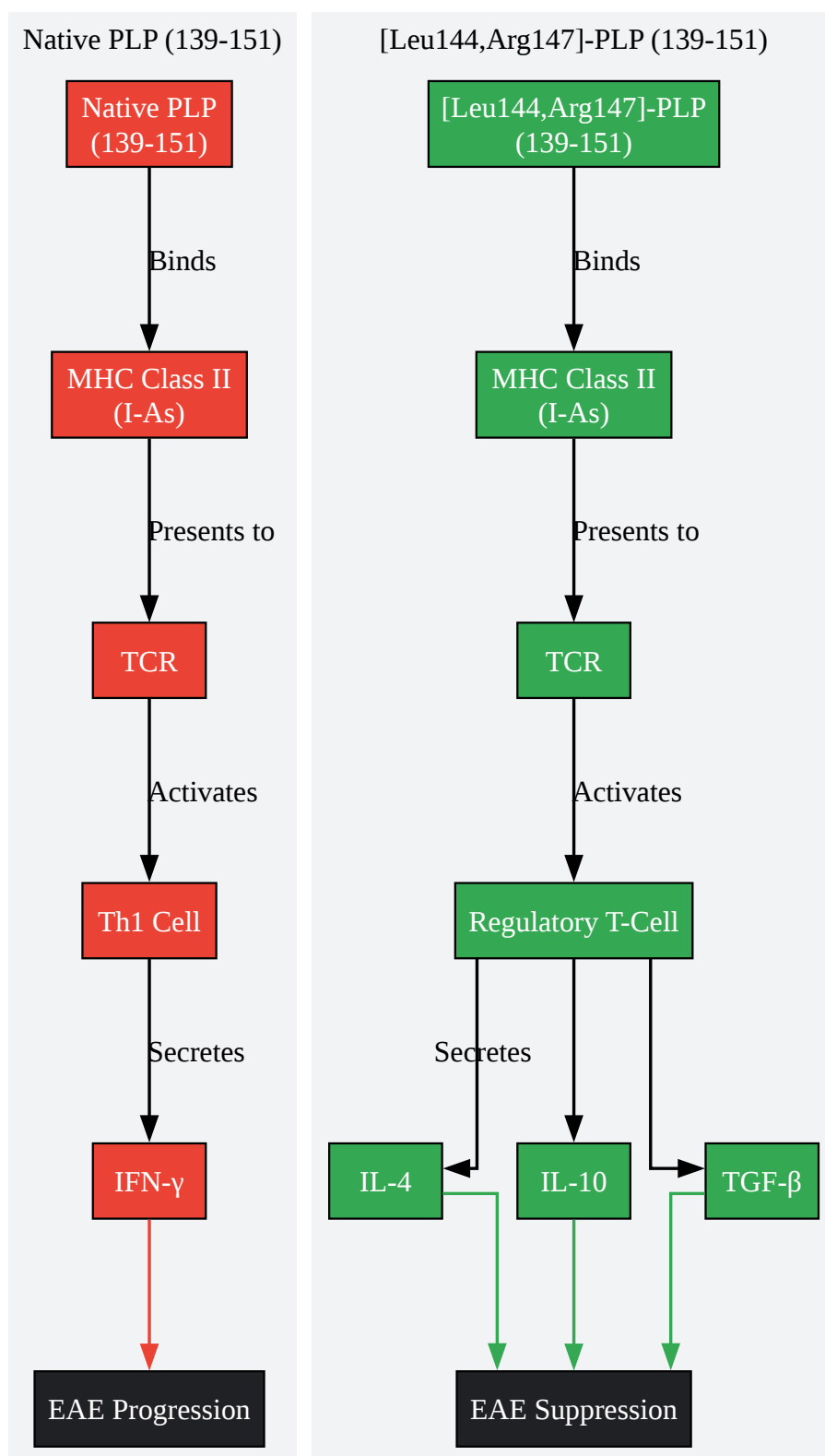
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Profiling

- **Plate Coating:** Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN- γ , anti-IL-4) and incubate overnight at 4°C.
- **Blocking:** Wash the plate and block with a suitable blocking buffer for 2 hours at room temperature.
- **Cell Plating:** Add $2-5 \times 10^5$ splenocytes or lymph node cells per well.
- **Peptide Stimulation:** Add the test peptides at optimal concentrations.
- **Incubation:** Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- **Detection:** Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 2 hours at room temperature.
- **Enzyme Conjugation:** Wash the plate and add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase. Incubate for 1 hour at room temperature.
- **Spot Development:** Wash the plate and add the appropriate substrate (e.g., BCIP/NBT or AEC). Stop the reaction when distinct spots emerge.
- **Analysis:** Count the number of spot-forming cells (SFCs) per well using an ELISpot reader.

Visualizations

Experimental Workflow: T-Cell Proliferation Assay





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